
4-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊烷-2-基)苯胺盐酸盐
描述
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It is also known by the synonyms “2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "4-Aminophenylboronic Acid Pinacol Ester" .
Molecular Structure Analysis
The molecular structure of “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is characterized by a boron atom bonded to an oxygen atom and a carbon atom, forming a dioxaborolane ring . This structure is further substituted with a phenyl ring carrying an amino group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C . . Its solubility in hot methanol is almost transparent . The compound has a melting point of 166.0 to 170.0 °C .科学研究应用
有机合成中间体
该化合物是一种具有硼酸酯和磺酰胺基团的有机中间体 . 它可以通过亲核反应和酰胺化反应合成 . 这使其成为合成更复杂有机化合物的宝贵组成部分。
药物合成
在药物的有机合成中,像这种硼酸化合物通常用于保护二醇 . 它用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
酶抑制剂
硼酸化合物通常用作酶抑制剂 . 它们可用于开发特异性配体药物 .
抗癌药物
硼酸化合物也可用于治疗肿瘤和微生物感染 . 它们可用于治疗抗癌药物 .
荧光探针
硼酸化合物也可作为荧光探针来识别过氧化氢、糖、铜和氟离子以及儿茶酚胺 .
刺激响应性药物载体
硼酸酯键因其构建条件简单、生物相容性好,并能响应机体中pH、葡萄糖、ATP等各种微环境变化等优点,广泛应用于刺激响应性药物载体的构建 .
聚合物合成
它被用于基于苯并噻二唑和富电子芳烃单元的新型共聚物的合成、光学和电化学性质研究 .
胰岛素和基因递送
基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线性-超支化聚合物和介孔二氧化硅等. 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .
安全和危害
作用机制
Target of Action
Compounds of this class are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, is known to participate in borylation reactions . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is a key step in many organic synthesis pathways.
Biochemical Pathways
Its role in the suzuki-miyaura cross-coupling reaction suggests that it may be involved in the formation of carbon-carbon bonds in organic molecules .
Result of Action
The primary result of the action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental to organic chemistry.
Action Environment
The efficacy and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to air and should be stored under inert gas . Additionally, the compound’s solubility in hot methanol suggests that it may be more reactive at elevated temperatures .
生化分析
Biochemical Properties
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the synthesis of complex organic molecules and have implications in drug development and material science.
Cellular Effects
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride on cellular processes are multifaceted. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s impact on gene expression can lead to alterations in the production of key proteins, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application . The compound’s boron-containing structure allows it to form stable complexes with various biomolecules, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can lead to the formation of intermediate compounds that play roles in broader metabolic networks.
Transport and Distribution
Within cells and tissues, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, influencing the outcomes of biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes.
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXBRPJNZRTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


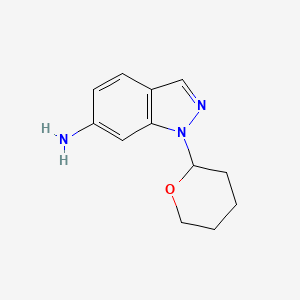

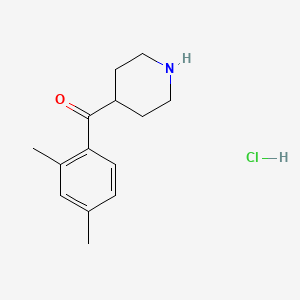
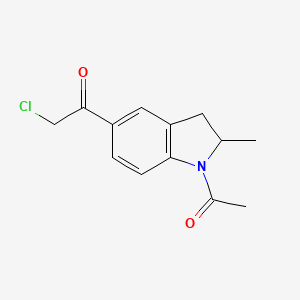
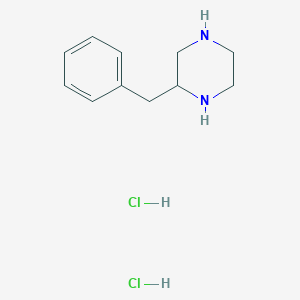
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
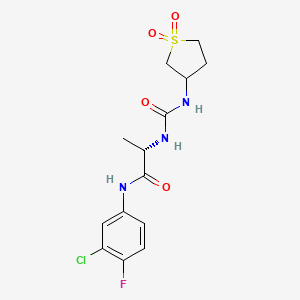
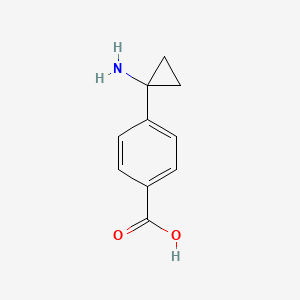

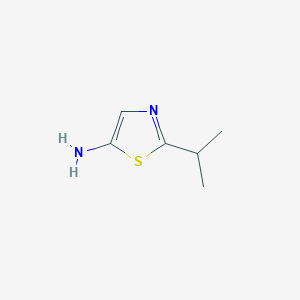
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)
![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

